molecular formula C20H18N2O2S B5993166 N-[4-(2-quinolin-2-ylsulfanylpropanoyl)phenyl]acetamide

N-[4-(2-quinolin-2-ylsulfanylpropanoyl)phenyl]acetamide

Cat. No.: B5993166
M. Wt: 350.4 g/mol
InChI Key: YXEOMQVSXCTERS-UHFFFAOYSA-N
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Description

N-[4-(2-quinolin-2-ylsulfanylpropanoyl)phenyl]acetamide is a complex organic compound that features a quinoline moiety, which is a nitrogen-containing heterocyclic aromatic structure. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Properties

IUPAC Name

N-[4-(2-quinolin-2-ylsulfanylpropanoyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-13(20(24)16-7-10-17(11-8-16)21-14(2)23)25-19-12-9-15-5-3-4-6-18(15)22-19/h3-13H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEOMQVSXCTERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)NC(=O)C)SC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-quinolin-2-ylsulfanylpropanoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the quinoline moiety. Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes reactions . These methods often involve the cyclization of aniline derivatives with various reagents under acidic or basic conditions.

The reaction conditions typically require the use of catalysts such as AlCl3 or Cu(NO3)2 and solvents like DMSO or nitromethane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and greener solvents to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-quinolin-2-ylsulfanylpropanoyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(2-quinolin-2-ylsulfanylpropanoyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-(2-quinolin-2-ylsulfanylpropanoyl)phenyl]acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfanyl group can interact with thiol-containing enzymes, inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2-quinolin-2-ylsulfanylpropanoyl)phenyl]acetamide is unique due to its combination of a quinoline moiety with a sulfanyl group and an acetamide functionality. This unique structure provides a diverse range of reactivity and potential biological activities, making it a valuable compound for research and development .

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